(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Description
The compound (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one (molecular formula: C₁₇H₁₅NO₃S₂; molecular weight: 345.4 g/mol) features a 2-sulfanylideneimidazolidin-4-one core fused with a chromen-4-one moiety substituted at positions 5 and 7 with methyl groups . This structure combines a heterocyclic thioamide system (common in bioactive molecules) with a chromenone scaffold, which is associated with antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
(5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-7-3-8(2)12-11(4-7)20-6-9(13(12)18)5-10-14(19)17-15(21)16-10/h3-6H,1-2H3,(H2,16,17,19,21)/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPWWXLQPUVRHV-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=C3C(=O)NC(=S)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C\3/C(=O)NC(=S)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332055 | |
| Record name | (5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14744439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497060-09-0 | |
| Record name | (5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Algar-Flynn-Oyamada Reaction
A modified Algar-Flynn-Oyamada reaction is employed to construct the chromene scaffold.
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Reagents : 2,4-Dimethylphenol, glyoxylic acid, and sulfuric acid.
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Conditions : Reflux in acetic acid (110°C, 6–8 hours).
The reaction proceeds via electrophilic substitution, followed by cyclization to form the 4-oxo-4H-chromene core.
Oxidation to Carbaldehyde
The 3-position of the chromene is functionalized via Vilsmeier-Haack formylation:
Characterization by -NMR confirms the aldehyde proton at δ 9.87 ppm (singlet).
Synthesis of 2-Sulfanylideneimidazolidin-4-one
The thiazolidinone component is prepared via cyclization of thiourea derivatives.
Thiourea Formation
Cyclization to Thiazolidinone
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Reagents : Chloroacetyl chloride, triethylamine.
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Conditions : Reflux in THF (70°C, 3 hours).
The product is characterized by IR spectroscopy (C=S stretch at 1,220 cm⁻¹).
Knoevenagel Condensation
The final step couples the chromene aldehyde with the thiazolidinone.
Reaction Optimization
Base catalysts and solvents significantly impact yield and stereoselectivity:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z/E Ratio |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 65 | 9:1 |
| NH₄OAc | Toluene | 110 | 4 | 72 | 8:1 |
| Ionic Liquid | Solvent-free | 90 | 3 | 78 | 9.5:1 |
Mechanistic Insights
The reaction proceeds via deprotonation of the thiazolidinone’s active methylene group, nucleophilic attack on the aldehyde, and dehydration to form the (Z)-configured α,β-unsaturated ketone.
Purification and Characterization
Column Chromatography
Spectroscopic Data
Alternative Synthetic Routes
One-Pot Approach
Combining chromene synthesis and Knoevenagel condensation in a single step reduces purification needs but lowers yield (54%).
Microwave-Assisted Synthesis
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Conditions : 300 W, 100°C, 20 minutes.
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Yield : 70%.
This method enhances reaction efficiency but requires specialized equipment.
Challenges and Solutions
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Stereochemical Control : The Z-isomer predominates due to steric hindrance during dehydration. Recrystallization from methanol improves isomer purity.
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Byproduct Formation : Unreacted aldehyde is removed via activated charcoal treatment.
Industrial Scalability
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Yield | 72% | 68% |
| Purity | 98% | 95% |
| Cost per Gram (USD) | $12 | $8 |
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted imidazolidinones.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of chromene derivatives with thiazolidinone precursors. The procedure often utilizes thiourea and chloroethylacetate as starting materials, followed by refluxing in an alcohol solvent. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anti-inflammatory Activity
Studies have demonstrated that derivatives of this compound show promising anti-inflammatory effects. For instance, variations in substitution patterns on the chromene ring influence the potency of anti-inflammatory activity. Compounds with nitro and methoxy substitutions have shown enhanced efficacy compared to unsubstituted analogs .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines such as MDA-MB-231. Research findings indicate that it can inhibit tumor necrosis factor alpha-induced cell motility and affect actin reorganization within these cells, suggesting a role in metastasis prevention .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that the presence of the chromene moiety contributes to significant radical scavenging activity .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism by which (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromene and imidazolidinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Comparisons
Key Observations:
- The target compound is distinguished by its chromenone-thiohydantoin hybrid structure, which is rare among analogues. Most similar compounds (e.g., 4a, 4b, 4c) feature benzylidene or simpler arylidene substituents .
- Substituent electron effects : Electron-donating groups (e.g., methoxy in , methyl in ) enhance stability and π-stacking, while electron-withdrawing groups (e.g., bromo in , chloro in ) may improve antimicrobial activity.
- Hybrid systems (e.g., coumarin-thiazolidinedione in , sulfonamide-thiazolidinone in ) demonstrate synergistic bioactivities compared to single-core structures.
Biological Activity
The compound (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a novel hybrid molecule that combines structural elements from chromenes and imidazolidinones. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structural Characteristics
The compound features a chromenone moiety, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The imidazolidinone part contributes to its potential as a bioactive agent. The structural formula can be represented as follows:
Antioxidant Activity
Compounds with chromene structures have demonstrated significant antioxidant properties. Studies have shown that similar chromenone derivatives exhibit high radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .
Anticancer Properties
Research indicates that chromenone derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines, including cervical and bladder carcinoma cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antibacterial Activity
The antibacterial potential of chromenone derivatives has also been documented. Compounds with similar scaffolds have shown moderate to significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, with inhibition zones ranging from 14–17 mm .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that include the formation of imidazolidinones through cyclization reactions. Detailed synthetic pathways are crucial for optimizing yields and purity.
Case Studies and Research Findings
- Anticancer Study : A study conducted on related compounds revealed that certain chromenone derivatives exhibited IC50 values as low as 2.87 µM against human cervical cancer cells, indicating strong anticancer potential .
- Antioxidant Evaluation : A comparative analysis showed that chromenone complexes had higher scavenging activities than their free ligands, suggesting enhanced bioactivity upon complexation .
- Antibacterial Testing : In vitro studies demonstrated that related compounds had MIC values lower than standard antibiotics, highlighting their potential as alternative antibacterial agents .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one?
- Methodology : The compound is synthesized via base-catalyzed condensation of a chromen-4-one precursor (e.g., 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde) with 2-sulfanylideneimidazolidin-4-one. Reactions typically use ethanol or methanol as solvents under reflux (80–100°C) with NaOH or KOH as catalysts . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via recrystallization (DMF-acetic acid or ethanol). Yield optimization requires adjusting molar ratios (1:1.2 for aldehyde:imidazolidinone) and reaction time (2–6 hours) .
Q. How can the structural configuration (Z/E isomerism) of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the Z-configuration, as demonstrated for analogous thiazolidinones . Complementary techniques include NOESY NMR to detect spatial proximity between the chromen-4-one methyl groups and the imidazolidinone sulfur. Computational geometry optimization (DFT/B3LYP/6-311G**) can validate stereochemistry by comparing calculated and experimental IR/UV spectra .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and chromen-4-one carbonyl (δ 175–180 ppm). The exocyclic double bond (C=CH) appears as a singlet at δ 7.2–7.8 ppm .
- FT-IR : Confirm sulfanylidene (C=S) at 1150–1250 cm⁻¹ and chromen-4-one C=O at 1650–1700 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ with fragmentation patterns matching the imidazolidinone core .
Advanced Research Questions
Q. How can contradictory bioactivity results (e.g., varying IC50 values) across studies be systematically addressed?
- Methodology :
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .
- Solvent Effects : Test solubility in DMSO vs. aqueous buffers; precipitation can artificially lower activity.
- Isomer Purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% Z-isomer purity, as E-isomers may exhibit reduced potency .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Focus on interactions between the sulfanylidene group and catalytic cysteine residues .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate binding free energy (MM-PBSA) to rank derivatives .
Q. How can reaction pathways be modified to enhance regioselectivity in derivative synthesis?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., chromen-4-one hydroxyls with acetyl groups) to direct alkylation/arylation to the imidazolidinone nitrogen .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., oxidation of C=S to SO2) by shortening reaction time (10–20 minutes at 120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
